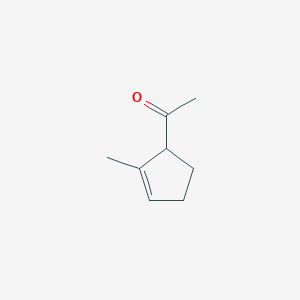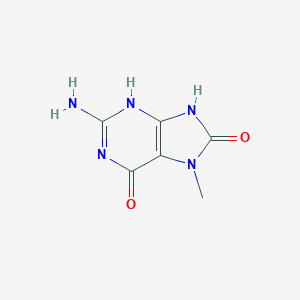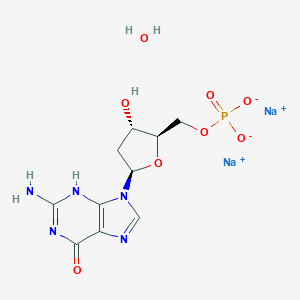
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
Vue d'ensemble
Description
2'-Deoxyguanosine-5'-monophosphate disodium salt hydrate, also known as 5'-dGMP Na2, is a nucleotide derivative that plays a crucial role in the structure and function of DNA. It is a component of the genetic material in cells and is involved in various biological processes. The compound has been studied extensively to understand its structural properties and behavior under different conditions, such as hydration and radiation exposure.
Synthesis Analysis
The synthesis of 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate can be inferred from the formation of related compounds under irradiation. For instance, 8,5'-cyclo-2',5'-dideoxyguanosine is produced by gamma irradiation of deaerated aqueous solutions of 2'-deoxyguanosine and its 5'-monophosphate ester, indicating that the compound can be synthesized through radiation chemistry methods .
Molecular Structure Analysis
The molecular structure of 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate has been determined through single-crystal X-ray diffraction. The crystal structure reveals a gauche-trans conformation about the C(4')-C(5') bond and O(1') puckering of the furanose ring, which is unique among nucleotide structures reported so far . This conformation is similar to that found in the Watson-Crick double helical DNA model and is considered to be conformationally rigid .
Chemical Reactions Analysis
Upon exposure to radiation, 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate undergoes various chemical reactions leading to the formation of free radicals. These include base-centered radicals such as the charged anion and cation, as well as sugar-centered radicals at different carbon positions within the sugar moiety . The formation of these radicals is dose-dependent, with base radicals dominating at low doses and a larger relative yield of sugar radicals at high doses .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate are influenced by its hydration state. Infrared spectroscopy studies show that the monohydrated structures of 2'-deoxyguanosine are similar to those of guanosine, suggesting that the absence of the 2'-OH group does not significantly influence the hydration structures . Additionally, the compound undergoes sequential dehydration transitions, with the temperature-controlled transition from the tetrahydrate to the anhydride proceeding through three intermediate phases . The crystal structure and hydration behavior are essential for understanding the stability and reactivity of the compound under various environmental conditions.
Applications De Recherche Scientifique
Coordination Compounds Synthesis
2'-Deoxyguanosine-5'-monophosphate disodium salt hydrate reacts with divalent metals such as platinum, magnesium, and copper to form coordination compounds. These compounds exhibit distinct spectral similarities with structurally known N7-bonded nickel (II) and cobalt (II) compounds. The formation of these compounds does not involve direct metal-phosphate interactions in platinum compounds, while such interactions are present in copper and magnesium compounds (Tajmir-Riahi & Theophanides, 1983).
Structural Studies and Phase Transitions
The compound forms stable structures in aqueous solutions, including hexagonal and cholesteric columnar phases. These structures consist of four-stranded helices made of Hoogsteen-bonded guanosine quartets. Studies on the forces between these helices under various ionic conditions have contributed to understanding the stability and the behavior of the compound in different phases (Mariani & Saturni, 1996).
Nucleotide Self-Assembly
Disodium 2'-deoxyguanosine-5'-monophosphate has been found to exhibit significant self-association capabilities, forming helical G-quadruplex structures in aqueous solutions. This self-assembly is enhanced by the presence of specific ions, demonstrating the importance of cation bridging in the structural stability and dynamics of nucleotide assemblies (Kwan et al., 2011).
Spectroscopic Characterization
Solid-state NMR studies have characterized the sodium cations in the hydrated disodium salts of various nucleoside 5'-phosphates, including 2'-deoxyguanosine-5'-monophosphate. These studies provide insights into the structural aspects and the interactions of sodium ions within the compound (Wong & Wu, 2003).
Hydration Effects on Structure
Research has been conducted to understand the effects of hydration on the structural stability and hydrogen-bonding dynamics of 2'-deoxyguanosine-5'-monophosphate. This involves the examination of intramolecular hydrogen bonds and the role of hydration in altering the structural dynamics of the molecule (Zhangweiping & Zhang, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSJCEYJAGVPJG-BIHLCPNHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate | |
CAS RN |
33430-61-4 | |
| Record name | 2'-deoxyguanosine 5'-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



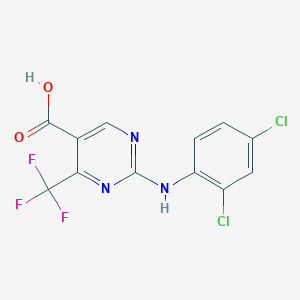
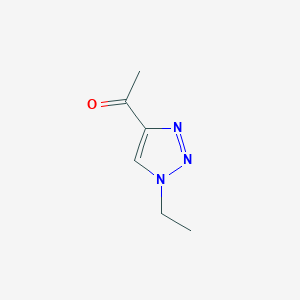
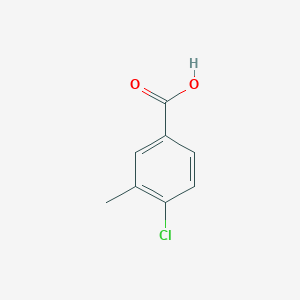
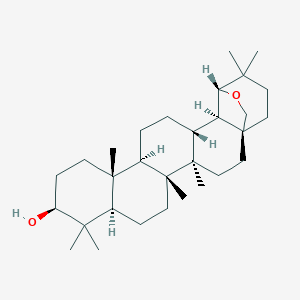
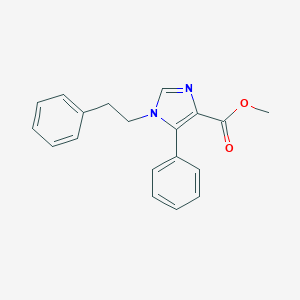

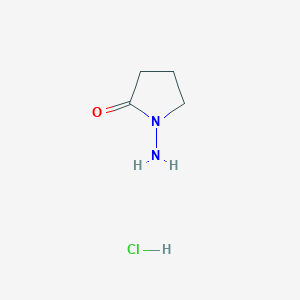
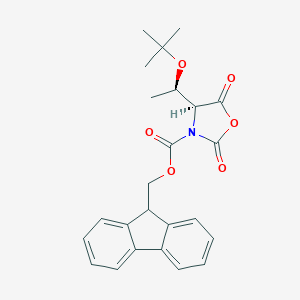

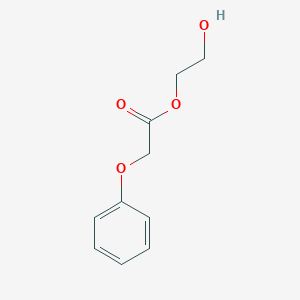
![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)
